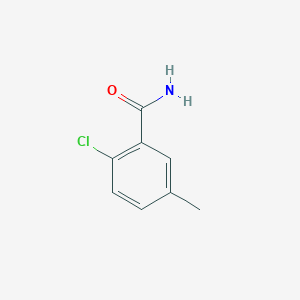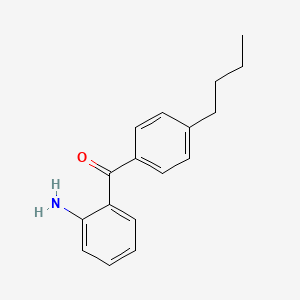![molecular formula C8H10ClN3OS B2382585 4-Oxo-3-(2-aminoetil)tieno[2,3-d]pirimidina; clorhidrato CAS No. 2247105-54-8](/img/structure/B2382585.png)
4-Oxo-3-(2-aminoetil)tieno[2,3-d]pirimidina; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride is a chemical compound with the molecular formula C8H9N3OS·HCl It is a derivative of thienopyrimidine, a class of compounds known for their diverse biological activities
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidines have been found to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer.
Mode of Action
It’s known that thieno[2,3-d]pyrimidines can inhibit egfr tyrosine kinase , which could potentially block the signal transduction pathways leading to DNA synthesis and cell proliferation.
Biochemical Pathways
Given its potential inhibitory activity against egfr, it may affect pathways downstream of egfr, such as the pi3k/akt and mapk pathways, which are involved in cell survival, growth, and proliferation .
Pharmacokinetics
The compound’s molecular weight (23171) and its hydrochloride salt form suggest it may have good water solubility , which could potentially impact its absorption and distribution.
Result of Action
Preliminary screening of the biological activity of similar compounds has shown high toxicity toward human leukemia HL-60, cervix carcinoma KB3-1, and colon carcinoma HCT116 cells . This suggests that 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one hydrochloride may have potential anticancer effects.
Análisis Bioquímico
Biochemical Properties
It is known that thienopyrimidines, a class of compounds to which this molecule belongs, have exhibited antimicrobial activity
Cellular Effects
Some thienopyrimidinones have shown potential as antitubercular agents, exhibiting good antimycobacterial activity . Additionally, certain thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated cytotoxic activity on various cancer cell lines
Molecular Mechanism
It is known that thieno[3,4-d]pyrimidin-4(3H)-thione, a related compound, can generate singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thienopyrimidine ring.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one dihydrochloride: This compound has a similar structure but differs in the position of the thieno ring fusion.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share the core thienopyrimidine structure and exhibit similar biological activities.
Uniqueness
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride is unique due to its specific substitution pattern and the presence of the aminoethyl group, which may confer distinct biological properties compared to other thienopyrimidine derivatives. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Propiedades
IUPAC Name |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;/h1,4-5H,2-3,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQRGTIYWZUPRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
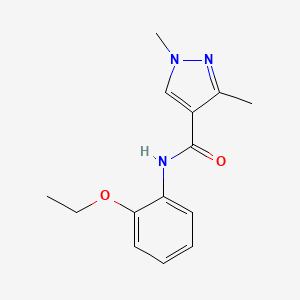
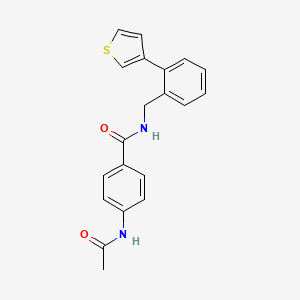

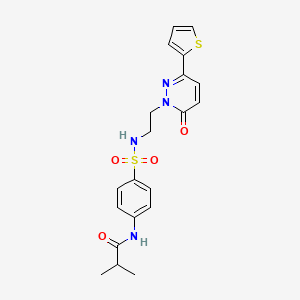
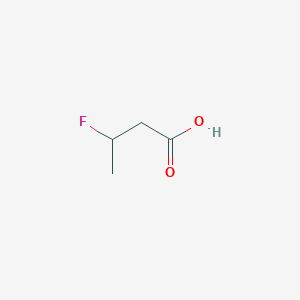
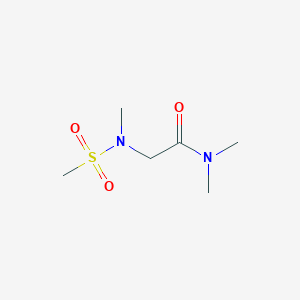
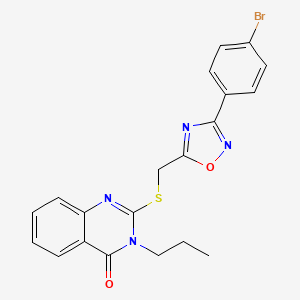

![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)


